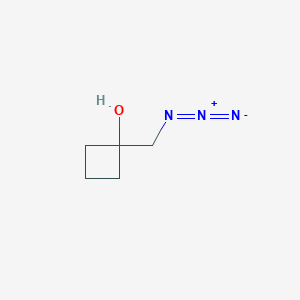

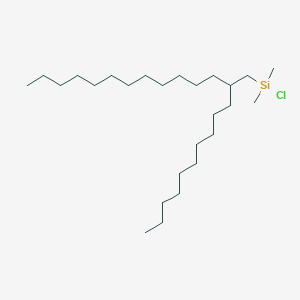

1-(Azidomethyl)cyclobutan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)cyclobutan-1-ol, also known as 1-AMCB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a cyclobutane derivative that contains an azide functional group and a hydroxyl group, making it a versatile compound for various research purposes.

Scientific Research Applications

Peptidotriazoles and Copper-Catalyzed Cycloadditions

1-(Azidomethyl)cyclobutan-1-ol is pivotal in the synthesis of peptidotriazoles through copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. This reaction is fundamental in the regiospecific formation of 1H-[1,2,3]-triazoles, a versatile class of compounds utilized in peptide synthesis and pharmaceuticals. The process demonstrates high efficiency and compatibility with solid-phase peptide synthesis, enabling the incorporation of triazole units into peptides with excellent conversion and purity rates (Tornøe, Christensen, & Meldal, 2002).

Cyclobutane-Containing Alkaloids and Synthetic Compounds

Research on cyclobutane-containing alkaloids and synthetic compounds has highlighted their antimicrobial, antibacterial, and anticancer activities. Over 210 compounds have been identified with significant biological activities, underscoring the importance of cyclobutane derivatives in medicinal chemistry and drug discovery. This underscores the potential of 1-(Azidomethyl)cyclobutan-1-ol derivatives in synthesizing novel bioactive compounds (Dembitsky, 2007).

DNA Photolyase and Cyclobutane Pyrimidine Dimers

The role of cyclobutane pyrimidine dimers in DNA damage and repair is critical in understanding UV-induced mutagenesis and carcinogenesis. DNA photolyase, an enzyme that utilizes visible light energy to cleave cyclobutane rings in pyrimidine dimers, highlights the importance of cyclobutane modifications in biological systems. Research in this area contributes to our understanding of DNA repair mechanisms and the development of strategies to mitigate UV damage (Sancar, 1994).

Cyclobutane in Asymmetric Synthesis and Catalysis

Cyclobutane derivatives are used in the asymmetric synthesis of complex molecules. The cobalt-catalyzed coupling of ethylene with enynes to form chiral cyclobutane products demonstrates the application of cyclobutane in creating compounds with pharmaceutical relevance. This method allows for the construction of cyclobutanes with all-carbon quaternary centers, showcasing the versatility of cyclobutane scaffolds in synthesizing structurally complex and biologically important molecules (Pagar & RajanBabu, 2018).

Photoredox-Catalyzed Reactions and Ring Expansion

Photoredox catalysis utilizing cyclobutanol derivatives enables innovative synthetic pathways, such as the azidation and ring expansion of cyclobutanols to azidated cyclopentanones. These reactions open new avenues for the functionalization and transformation of cyclobutane derivatives, facilitating the synthesis of novel compounds with potential applications in drug development and materials science (Alazet, Preindl, Simonet-Davin, Nicolai, Nanchen, Meyer, & Waser, 2018).

properties

IUPAC Name |

1-(azidomethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-8-7-4-5(9)2-1-3-5/h9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBCHBFLHVTQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)

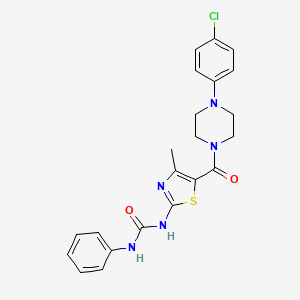

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)

![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)

![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)

![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)